N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide

Medicinal Chemistry SAR Analysis Lipophilicity Optimization

N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide (CAS 877647-71-7, PubChem CID is a synthetic piperazine derivative featuring a furan-2-yl heterocycle, a 4-methoxyphenyl-substituted piperazine core, and a branched 2-methylpropanamide (isobutyramide) side chain. It belongs to a proprietary library series of N,N-disubstituted piperazine amides that share a conserved furan-piperazine scaffold but vary systematically in the N-acyl substituent.

Molecular Formula C21H29N3O3
Molecular Weight 371.5 g/mol
CAS No. 877647-71-7
Cat. No. B6487805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide
CAS877647-71-7
Molecular FormulaC21H29N3O3
Molecular Weight371.5 g/mol
Structural Identifiers
SMILESCC(C)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)OC
InChIInChI=1S/C21H29N3O3/c1-16(2)21(25)22-15-19(20-5-4-14-27-20)24-12-10-23(11-13-24)17-6-8-18(26-3)9-7-17/h4-9,14,16,19H,10-13,15H2,1-3H3,(H,22,25)
InChIKeyHSKMEQNIEKCVFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide for N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide (CAS 877647-71-7)


N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide (CAS 877647-71-7, PubChem CID 16810000) is a synthetic piperazine derivative featuring a furan-2-yl heterocycle, a 4-methoxyphenyl-substituted piperazine core, and a branched 2-methylpropanamide (isobutyramide) side chain . It belongs to a proprietary library series of N,N-disubstituted piperazine amides that share a conserved furan-piperazine scaffold but vary systematically in the N-acyl substituent . The branched isobutyramide moiety is the key structural feature that distinguishes this compound from its closest commercially available analogs, which carry linear acyl chains .

Why Interchanging CAS 877647-71-7 with In-Class Piperazine Analogs Carries Procurement Risk


N,N-disubstituted piperazine amides sharing the furan-2-yl and 4-methoxyphenyl core exhibit wide variation in receptor affinity and selectivity profiles, driven primarily by the N-acyl substituent . The closest commercially cataloged analog—the butyramide derivative (CHEMBL2443008)—differs from the target compound by a single methyl branch yet demonstrates micromolar affinity for the D2 dopamine receptor (Ki = 1,500 nM) alongside sub-micromolar alpha-1 adrenergic binding (Ki = 210 nM) . Small changes in the amide side chain are known to alter lipophilicity, hydrogen-bonding capacity, and steric fit within monoaminergic receptor binding pockets, making generic substitution scientifically unjustified without matched-pair pharmacological data .

Quantitative Differentiation Evidence for N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide vs. Closest Analogs


Isobutyramide Branching vs. Linear Butyramide: Predicted Lipophilicity and Steric Differentiation

The isobutyramide side chain of the target compound introduces a tertiary α-carbon branch absent in the linear butyramide analog (CHEMBL2443008). This branching reduces the number of freely rotatable bonds and increases steric bulk proximal to the amide hydrogen-bond donor. PubChem computed XLogP3 for the target is 2.8 . For the butyramide analog, the linear four-carbon chain is predicted to yield a comparable or slightly higher logP due to greater conformational flexibility. The topological polar surface area (TPSA) of the target compound is 58 Ų , which is identical to the butyramide analog (same core scaffold), meaning any differential in membrane permeability or CNS penetration potential arises from the branched vs. linear conformational dynamics rather than gross polarity differences .

Medicinal Chemistry SAR Analysis Lipophilicity Optimization

Predicted Alpha-1 Adrenergic Receptor Antagonism as a Differentiating Pharmacological Profile

The DrugMapper computational pharmacology platform predicts that the target compound acts as an alpha-1 adrenergic receptor antagonist, with associated therapeutic indications including anxiety, dementia, depressive disorder, schizophrenia, and psychotic disorders . The structurally similar butyramide analog (CHEMBL2443008) has experimentally confirmed alpha-1 adrenergic receptor binding with a Ki of 210 nM in pig cerebral cortex membranes . However, the butyramide analog also binds the D2 dopamine receptor with a Ki of 1,500 nM , yielding an alpha-1/D2 selectivity ratio of approximately 7-fold. DrugMapper does not predict D2 activity for the target compound, suggesting the isobutyramide branch may reduce D2 affinity relative to the linear butyramide . This represents a potentially meaningful selectivity divergence driven by a single methyl group rearrangement.

Adrenergic Pharmacology Receptor Profiling Drug Discovery

Chemical Series Integrity: Defined Scaffold with Systematic CAS-Neighbor Variation Enables Matched-Pair Analysis

The target compound (877647-71-7) belongs to a clearly defined chemical series with at least five CAS-registered neighbors sharing the identical furan-2-yl / 4-methoxyphenyl / piperazin-1-yl / ethyl scaffold but differing in the N-acyl terminus: acetamide (877647-58-0), oxalamide derivative (877647-54-6), benzamide (877647-81-9), 4-methoxybenzamide (877633-45-9), and butyramide (CHEMBL2443008) . This systematic scaffold variation is characteristic of a medicinal chemistry lead optimization library. For procurement, this means the compound is not an isolated singleton but a member of a coherent set, enabling matched molecular pair (MMP) analysis where the isobutyramide can be compared head-to-head against the acetamide, butyramide, and benzamide analogs . Such series integrity increases confidence that any observed biological activity difference is attributable to the amide substituent rather than scaffold-switching artifacts.

Chemical Library Design Medicinal Chemistry Matched Molecular Pair Analysis

Enantiomeric Availability: (R)-Isomer Cataloged for Stereospecific Pharmacology Studies

PubChem records indicate the target compound possesses one undefined atom stereocenter . The (R)-enantiomer—N-[(2R)-2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide—is separately cataloged by at least one vendor . This is significant because the butyramide analog (CHEMBL2443008) is available only as the racemate in BindingDB and vendor listings . For programs requiring enantiopure material to deconvolute stereospecific pharmacodynamics or to meet regulatory expectations for chiral purity profiling, the target compound offers an advantage: the (R)-enantiomer can be sourced or used as a reference standard, whereas the butyramide comparator lacks defined stereochemistry in its commercial form.

Chiral Pharmacology Stereochemistry Enantioselective Synthesis

Recommended Application Scenarios Where CAS 877647-71-7 Provides Scientific or Procurement Advantage


Matched Molecular Pair (MMP) Campaigns for N-Acyl SAR Around a Conserved Furan-Piperazine Scaffold

The target compound sits at the center of a systematic amide variation series (acetamide, butyramide, benzamide, oxalamide, 4-methoxybenzamide). Procuring the isobutyramide together with at least the acetamide and butyramide analogs enables rigorous MMP analysis where each change in receptor affinity, cellular potency, or ADME property can be attributed to a single structural perturbation. This is particularly valuable when the butyramide analog has known alpha-1 and D2 binding data ; adding the isobutyramide to the testing panel directly quantifies the impact of α-carbon branching vs. chain linearity on selectivity, a question of broad relevance in GPCR-targeted medicinal chemistry .

CNS Drug Discovery Programs Requiring Alpha-1 Adrenergic Modulation with Reduced Dopaminergic Liability

DrugMapper predicts alpha-1 adrenergic receptor antagonism for the target compound without predicting D2 dopamine receptor activity . This is in contrast to the butyramide analog, which shows dual alpha-1/D2 binding. For CNS programs targeting anxiety, depression, or psychotic disorders where D2 antagonism is associated with undesirable side effects (extrapyramidal symptoms, hyperprolactinemia), the isobutyramide may provide a cleaner starting point for lead optimization. Researchers should prioritize in vitro radioligand displacement assays at alpha-1, D2, and 5-HT2A receptors as a first-step validation of this predicted selectivity, using the butyramide analog as the matched comparator .

Stereospecific Pharmacology Studies Using the Cataloged (R)-Enantiomer

The availability of the (R)-enantiomer as a distinct catalog item allows enantioselective pharmacological profiling without the need for in-house chiral resolution. This is critical for programs where the chiral center at the ethyl linker between the furan and piperazine moieties may influence receptor recognition. Researchers can compare the racemate (877647-71-7) against the pure (R)-enantiomer in binding and functional assays to detect eudysmic ratios, which is particularly important for CNS indications where enantiomers of piperazine-based ligands often display divergent activity profiles .

Physicochemical Benchmarking Within a Defined CNS-Property Space

With a computed XLogP3 of 2.8 and TPSA of 58 Ų, the target compound falls within the favorable CNS drug-like property space (logP 2–4, TPSA < 70 Ų) . When procured alongside the structurally matched butyramide and acetamide analogs, the series allows systematic correlation of small acyl chain modifications with experimental logD, solubility, PAMPA permeability, and microsomal stability. This is directly applicable to lead optimization programs where balancing CNS penetration with metabolic stability is a key challenge.

Quote Request

Request a Quote for N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.